molecular formula C10H10BrFN2O2 B11718367 Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate

Cat. No.: B11718367
M. Wt: 289.10 g/mol
InChI Key: AQINZKQLAQYZMW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and hydrazono groups attached to an ethyl ester backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate typically involves the reaction of 2-bromo-6-fluoroaniline with ethyl oxalyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 2-bromo-6-fluoroaniline is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine.

    Step 2: The resulting intermediate is then treated with hydrazine hydrate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, oxo compounds, and amino derivatives.

Scientific Research Applications

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate exerts its effects involves interactions with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target sites.

Comparison with Similar Compounds

  • (2-Bromo-6-fluorophenyl)methanol
  • 2-Bromo-6-fluorobenzaldehyde
  • 2-Bromo-6-fluorobenzoic acid

Comparison: Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine and fluorine atoms further enhances its properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQINZKQLAQYZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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